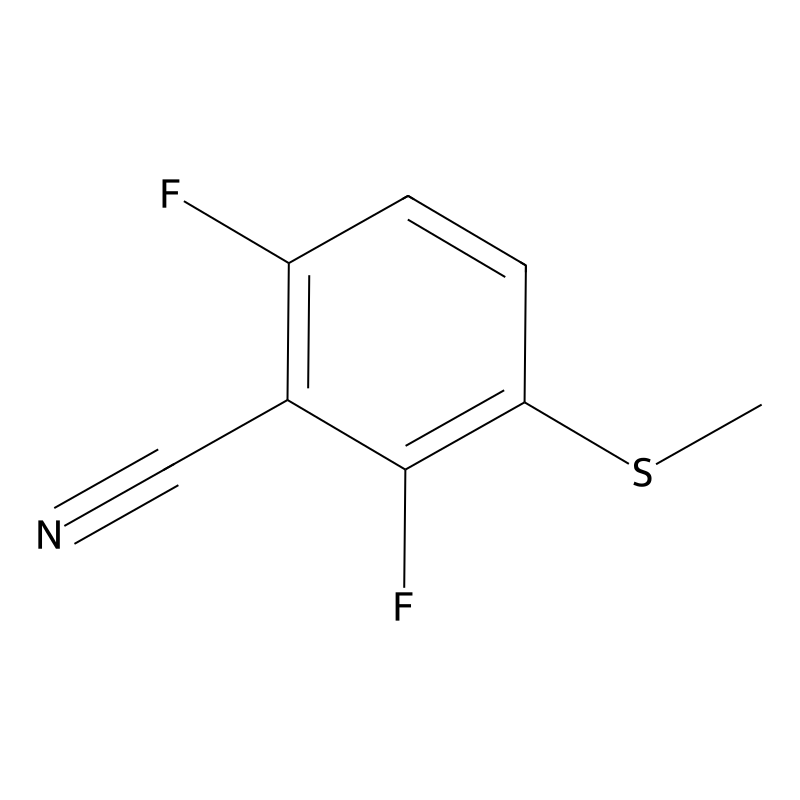

2,6-Difluoro-3-(methylthio)benzonitrile

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

2,6-Difluoro-3-(methylthio)benzonitrile is a chemical compound with the molecular formula CHFNS and a molecular weight of 185.20 g/mol. It is characterized by a benzene ring substituted with two fluorine atoms at the 2 and 6 positions, a methylthio group at the 3 position, and a nitrile group (–C≡N). This structural arrangement contributes to its unique chemical properties and potential applications in various fields, including medicinal chemistry and materials science.

- Substitution Reactions: The fluorine atoms can be replaced by nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.

- Oxidation Reactions: The methylthio group can undergo oxidation to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

- Reduction Reactions: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride or through catalytic hydrogenation.

Research into the biological activity of 2,6-Difluoro-3-(methylthio)benzonitrile indicates potential antimicrobial and anticancer properties. Its unique structure allows it to interact with specific biological targets, which may lead to the inhibition of certain enzymes or pathways involved in disease processes. These activities are currently under investigation for their implications in drug development and therapeutic applications.

The synthesis of 2,6-Difluoro-3-(methylthio)benzonitrile typically involves the reaction of 2,6-difluorobenzonitrile with a methylthiolating agent. Common methodologies include:

- Reagents: The use of a methylthiolating agent such as methylthiol or dimethyl sulfoxide (DMSO) in the presence of a base like sodium hydride or potassium carbonate.

- Solvents: Aprotic solvents such as dimethylformamide (DMF) or DMSO are often employed to facilitate the reaction.

- Conditions: The reaction is generally conducted at elevated temperatures to ensure complete conversion of reactants to the desired product.

2,6-Difluoro-3-(methylthio)benzonitrile has numerous applications:

- Chemistry: Acts as an intermediate in synthesizing various organic compounds, including pharmaceuticals and agrochemicals.

- Biology: Investigated for its potential biological activities, particularly in antimicrobial and anticancer research.

- Medicine: Explored for its role in drug development, particularly for designing novel therapeutic agents.

- Industry: Utilized in producing specialty chemicals and materials with specific properties.

The interaction studies involving 2,6-Difluoro-3-(methylthio)benzonitrile focus on its mechanism of action at the molecular level. This compound may act as an inhibitor or modulator of specific enzymes or receptors within biological systems. Understanding these interactions is crucial for elucidating its potential therapeutic effects and optimizing its use in drug design.

When comparing 2,6-Difluoro-3-(methylthio)benzonitrile with similar compounds, several key differences emerge:

| Compound Name | Key Features |

|---|---|

| 2,6-Difluorobenzonitrile | Lacks the methylthio group; may exhibit different reactivity and biological activity. |

| 3-Methylthio-2,6-dichlorobenzonitrile | Contains chlorine instead of fluorine; alters its chemical properties significantly. |

| 2,6-Difluoro-4-(methylthio)benzonitrile | Methylthio group is positioned differently; affects reactivity and interaction profiles. |

These comparisons highlight how variations in substituents and their positions on the benzene ring can influence the chemical behavior and potential applications of these compounds.